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Introduction

C-C Motif Chemokine Receptor 8 (CCR8) has emerged as a promising therapeutic target in
immuno-oncology and inflammatory diseases.[1][2] It is a G protein-coupled receptor (GPCR)
predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), where it contributes to
an immunosuppressive tumor microenvironment.[3][4][5][6] The interaction of CCR8 with its
primary ligand, CCL1, promotes Treg migration and enhances their suppressive functions.[1][3]
[7] Consequently, targeting the CCR8-CCL1 axis is a key strategy for developing novel cancer
immunotherapies.[2]

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9
technology to knockout the CCR8 gene in T cells. This powerful gene-editing tool allows for the
creation of a clean cellular model to validate the on-target effects of CCRS8 inhibitors, such as
R243. R243 is a potent and selective small molecule antagonist of CCR8 that inhibits the
CCL1-CCRS8 interaction, downstream signaling, and chemotaxis.[3][7][8][9][10][11] By
comparing the cellular responses of wild-type and CCR8 knockout T cells to R243, researchers
can definitively attribute the compound's activity to its intended target.

Data Presentation
Table 1: In Vitro Effects of CCR8 Antagonist R243
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Table 2: In Vivo Eff t CCRS 7 ist R243
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Table 3: Characterization of CCR8 Expression in T cells

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://www.medchemexpress.cn/r243.html
https://www.medchemexpress.com/r243.html
https://www.invivochem.cn/r243.html
https://www.medchemexpress.com/r243.html
https://www.medchemexpress.com/r243.html
https://www.benchchem.com/product/b15604284?utm_src=pdf-body
https://www.medchemexpress.com/r243.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENCHE

CCRS8

Cell Type Condition Expression Method Reference
Level
Highest

Human Tumor-

o Lung Cancer compared to Flow Cytometry [12]

Infiltrating Tregs )
other tissues

Human

) Low to
Peripheral Blood Healthy Donors Flow Cytometry [12][13]

undetectable
Tregs

Mouse Tumor- ~40% of Tregs

are CCR8+

LLC-OVA tumors Flow Cytometry [13]

Infiltrating Tregs

Higher than in
normal tissue,
PBMCs, and
lymph nodes

Human Lun
J Tumor Tissue Flow Cytometry [12]

Cancer Tregs

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CCRS8 in
Human Primary T Cells

This protocol details the generation of CCR8 knockout (KO) in primary human T cells using
ribonucleoprotein (RNP) delivery via electroporation.

Materials:

o Peripheral blood mononuclear cells (PBMCs)

o T cell isolation kit (e.g., negative selection kit)

o T cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
e Recombinant human IL-2

e CRISPR-Cas9 components:
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o Synthetic single guide RNA (sgRNA) targeting CCR8 (multiple guides should be tested)

o Recombinant Cas9 nuclease

o Electroporation system and compatible buffers

e Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, Penicillin-Streptomycin,
and IL-2)

o Flow cytometer and anti-CCR8 antibody for validation
Methodology:
« Isolation and Activation of T Cells:

o Isolate T cells from PBMCs using a negative selection kit according to the manufacturer's
instructions.

o Activate the isolated T cells with anti-CD3/CD28 beads or plate-bound antibodies at a
concentration of 1x1076 cells/mL in complete culture medium supplemented with
recombinant human IL-2 (e.g., 100 U/mL).

o Incubate for 48-72 hours at 37°C and 5% CO2. Activated T cells will form blasts.
o Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complexes:
o Resuspend lyophilized sgRNA in nuclease-free buffer to a stock concentration of 100 puM.

o For each electroporation reaction, mix the sgRNA and Cas9 nuclease (e.g., at a 3:1 molar
ratio) in an appropriate buffer.

o Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex
formation.

o Electroporation of T Cells:

o Harvest the activated T cells and wash them with PBS.
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o Resuspend the cells in the appropriate electroporation buffer at the desired concentration
(e.g., 1x1077 cells/mL).

o Add the pre-formed RNP complexes to the cell suspension and gently mix.

o Transfer the mixture to an electroporation cuvette and apply the electric pulse using a pre-
optimized program for primary T cells.

o Immediately after electroporation, add pre-warmed culture medium to the cuvette and
transfer the cells to a culture plate.

o Post-Electroporation Culture and Expansion:
o Culture the electroporated T cells in complete medium supplemented with IL-2.
o Change the medium every 2-3 days to remove dead cells and replenish nutrients.
o Expand the cells for 5-7 days to allow for gene editing and protein turnover.
» Validation of CCR8 Knockout:
o Harvest a fraction of the cultured cells.
o Stain the cells with a fluorescently labeled anti-CCR8 antibody.

o Analyze the cells by flow cytometry to determine the percentage of CCR8-negative cells
compared to a non-electroporated or control sgRNA-treated sample.

o Genomic DNA can also be isolated to confirm the presence of insertions or deletions
(indels) at the CCRS8 locus using techniques like Sanger sequencing or next-generation
sequencing.

Protocol 2: Validation of R243 Effects in Wild-Type vs.
CCR8 KO T Cells

This protocol describes functional assays to confirm that the effects of R243 are CCR8-
dependent.
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Materials:

Wild-type (WT) and CCR8 KO primary T cells (generated using Protocol 1)

R243 compound

CCL1 chemokine

Chemotaxis assay system (e.g., Transwell plates)

Calcium flux assay reagents (e.g., Fluo-4 AM)

Flow cytometer

Methodology:

e Chemotaxis Assay:

o

Plate WT and CCR8 KO T cells in the upper chamber of a Transwell plate.

o In the lower chamber, add media containing a chemoattractant concentration of CCL1,
with or without varying concentrations of R243.

o Incubate the plate for 2-4 hours at 37°C.

o Quantify the number of cells that have migrated to the lower chamber using a cell counter
or flow cytometry.

o Expected Outcome: R243 should inhibit the migration of WT T cells towards CCL1 in a
dose-dependent manner. CCR8 KO T cells should not migrate towards CCL1, and R243
should have no effect on their basal migration.

o Calcium Flux Assay:
o Load WT and CCR8 KO T cells with a calcium indicator dye (e.g., Fluo-4 AM).

o Establish a baseline fluorescence reading on a flow cytometer.
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o Add CCL1 to the cell suspension and record the change in fluorescence over time,
indicating calcium influx.

o To test the inhibitory effect of R243, pre-incubate the WT cells with the compound for a
designated time before adding CCL1.

o Expected Outcome: CCL1 should induce a rapid increase in intracellular calcium in WT T
cells, which should be blocked by pre-treatment with R243. CCR8 KO T cells should not
exhibit a calcium flux in response to CCL1.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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